Betaine Betaine Betaine, also known as glycine betaine or acidin pepsin, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Betaine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Betaine has been found throughout most human tissues, and has also been detected in most biofluids, including blood, breast milk, saliva, and urine. Within the cell, betaine is primarily located in the cytoplasm and mitochondria. Betaine exists in all eukaryotes, ranging from yeast to humans. Betaine participates in a number of enzymatic reactions. In particular, Betaine and homocysteine can be converted into dimethylglycine and L-methionine; which is mediated by the enzyme betaine--homocysteine S-methyltransferase 1. Furthermore, Betaine can be biosynthesized from betaine aldehyde through the action of the enzyme Alpha-aminoadipic semialdehyde dehydrogenase. Furthermore, Betaine and homocysteine can be converted into dimethylglycine and L-methionine; which is mediated by the enzyme betaine--homocysteine S-methyltransferase 1. Finally, Betaine can be biosynthesized from choline; which is catalyzed by the enzyme choline dehydrogenase, mitochondrial. In humans, betaine is involved in the sarcosine oncometabolite pathway, the methionine metabolism pathway, the glycine and serine metabolism pathway, and the betaine metabolism pathway. Betaine is also involved in several metabolic disorders, some of which include the homocystinuria-megaloblastic anemia due to defect in cobalamin metabolism, CBLG complementation type pathway, the sarcosinemia pathway, glycine N-methyltransferase deficiency, and cystathionine Beta-synthase deficiency. Betaine is a bland tasting compound that can be found in a number of food items such as shiitake, garden tomato (var. ), wax gourd, and olive. This makes betaine a potential biomarker for the consumption of these food products.
Betaine is a modified amino acid consisting of glycine with three methyl groups that serves as a methyl donor in several metabolic pathways and is used to treat the rare genetic causes of homocystinuria. Betaine has had only limited clinical use, but has not been linked to instances of serum enzyme elevations during therapy or to clinically apparent liver injury.
Glycine betaine is the amino acid betaine derived from glycine. It has a role as a fundamental metabolite. It is an amino-acid betaine and a glycine derivative. It is a conjugate base of a N,N,N-trimethylglycinium.
Brand Name: Vulcanchem
CAS No.: 107-43-7
VCID: VC0521028
InChI: InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3
SMILES: C[N+](C)(C)CC([O-])=O
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

Betaine

CAS No.: 107-43-7

Inhibitors

VCID: VC0521028

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Betaine - 107-43-7

CAS No. 107-43-7
Product Name Betaine
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name Methanaminium, 1-carboxy-N,N,N-trimethyl-, hydroxide, inner salt
Standard InChI InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3
Standard InChIKey KWIUHFFTVRNATP-UHFFFAOYSA-N
SMILES C[N+](C)(C)CC([O-])=O
Canonical SMILES C[N+](C)(C)CC(=O)[O-]
Appearance Solid powder
Colorform Deliquescent scales or prisms
Melting Point 293 °C ( Soicke, H., Fitoterapia 1988, V59(1), P73-5)
Decomposes around 293 °C
293-301°C
Physical Description Solid
Free-flowing, white crystals; Savoury
Description Betaine, also known as glycine betaine or acidin pepsin, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Betaine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Betaine has been found throughout most human tissues, and has also been detected in most biofluids, including blood, breast milk, saliva, and urine. Within the cell, betaine is primarily located in the cytoplasm and mitochondria. Betaine exists in all eukaryotes, ranging from yeast to humans. Betaine participates in a number of enzymatic reactions. In particular, Betaine and homocysteine can be converted into dimethylglycine and L-methionine; which is mediated by the enzyme betaine--homocysteine S-methyltransferase 1. Furthermore, Betaine can be biosynthesized from betaine aldehyde through the action of the enzyme Alpha-aminoadipic semialdehyde dehydrogenase. Furthermore, Betaine and homocysteine can be converted into dimethylglycine and L-methionine; which is mediated by the enzyme betaine--homocysteine S-methyltransferase 1. Finally, Betaine can be biosynthesized from choline; which is catalyzed by the enzyme choline dehydrogenase, mitochondrial. In humans, betaine is involved in the sarcosine oncometabolite pathway, the methionine metabolism pathway, the glycine and serine metabolism pathway, and the betaine metabolism pathway. Betaine is also involved in several metabolic disorders, some of which include the homocystinuria-megaloblastic anemia due to defect in cobalamin metabolism, CBLG complementation type pathway, the sarcosinemia pathway, glycine N-methyltransferase deficiency, and cystathionine Beta-synthase deficiency. Betaine is a bland tasting compound that can be found in a number of food items such as shiitake, garden tomato (var. ), wax gourd, and olive. This makes betaine a potential biomarker for the consumption of these food products.
Betaine is a modified amino acid consisting of glycine with three methyl groups that serves as a methyl donor in several metabolic pathways and is used to treat the rare genetic causes of homocystinuria. Betaine has had only limited clinical use, but has not been linked to instances of serum enzyme elevations during therapy or to clinically apparent liver injury.
Glycine betaine is the amino acid betaine derived from glycine. It has a role as a fundamental metabolite. It is an amino-acid betaine and a glycine derivative. It is a conjugate base of a N,N,N-trimethylglycinium.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 590-46-5 (hydrochloride)
Shelf Life >2 years if stored properly
Solubility 611 mg/mL at 19 °C
Solubility (g/100 g solvent): methanol, 55; ethanol, 8.7. Sparingly soluble in ether.
Slightly soluble in chloroform
In water, 6.11X10+5 mg/L at 19 °C
611.0 mg/mL at 19 °C
Very soluble
Soluble (in ethanol)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Acidin Pepsin
Acidin-Pepsin
AcidinPepsin
Betaine
Betaine Hydrochloride
Betaine, Glycine
C.B.B.
Citrate de Bétaïne Beaufour
Citrate de Bétaïne UPSA
Cystadane
Glycine Betaine
Hepastyl
Hydrochloride, Betaine
Lycine
Novobetaine
Oxyneurine
Scorbo bétaïne
Scorbo-bétaïne
Scorbobétaïne
Stea 16
Stea-16
Stea16
Vapor Pressure 1.36X10-8 mm Hg at 25 °C (est)
Reference 1: Cholewa JM, Guimarães-Ferreira L, Zanchi NE. Effects of betaine on performance and body composition: a review of recent findings and potential mechanisms. Amino Acids. 2014 Aug;46(8):1785-93. doi: 10.1007/s00726-014-1748-5. Epub 2014 Apr 24. Review. PubMed PMID: 24760587.
2: Halavaty AS, Rich RL, Chen C, Joo JC, Minasov G, Dubrovska I, Winsor JR, Myszka DG, Duban M, Shuvalova L, Yakunin AF, Anderson WF. Structural and functional analysis of betaine aldehyde dehydrogenase from Staphylococcus aureus. Acta Crystallogr D Biol Crystallogr. 2015 May;71(Pt 5):1159-75. doi: 10.1107/S1399004715004228. Epub 2015 Apr 25. PubMed PMID: 25945581; PubMed Central PMCID: PMC4427200.
3: Hedemann MS, Theil PK, Lærke HN, Bach Knudsen KE. Distinct difference in absorption pattern in pigs of betaine provided as a supplement or present naturally in cereal dietary fiber. J Agric Food Chem. 2015 Mar 18;63(10):2725-33. doi: 10.1021/jf506024v. Epub 2015 Mar 5. PubMed PMID: 25716171.
4: Pekkinen J, Rosa-Sibakov N, Micard V, Keski-Rahkonen P, Lehtonen M, Poutanen K, Mykkänen H, Hanhineva K. Amino acid-derived betaines dominate as urinary markers for rye bran intake in mice fed high-fat diet--A nontargeted metabolomics study. Mol Nutr Food Res. 2015 Aug;59(8):1550-62. doi: 10.1002/mnfr.201500066. Epub 2015 May 28. PubMed PMID: 25944556.
5: Ross AB, Zangger A, Guiraud SP. Cereal foods are the major source of betaine in the Western diet--analysis of betaine and free choline in cereal foods and updated assessments of betaine intake. Food Chem. 2014 Feb 15;145:859-65. doi: 10.1016/j.foodchem.2013.08.122. Epub 2013 Sep 7. PubMed PMID: 24128557.
6: MacKinnon SL, Craft C. Analysis of Betaines from Marine Algae Using LC-MS-MS. Methods Mol Biol. 2015;1308:267-75. doi: 10.1007/978-1-4939-2684-8_17. PubMed PMID: 26108512.
7: Keaveney EM, Price RK, Hamill LL, Wallace JM, McNulty H, Ward M, Strain JJ, Ueland PM, Molloy AM, Piironen V, von Reding W, Shewry PR, Ward JL, Welch RW. Postprandial plasma betaine and other methyl donor-related responses after consumption of minimally processed wheat bran or wheat aleurone, or wheat aleurone incorporated into bread. Br J Nutr. 2015 Feb 14;113(3):445-53. doi: 10.1017/S0007114514003778. Epub 2015 Jan 13. PubMed PMID: 25585164.
8: Nagata C, Wada K, Tamura T, Konishi K, Kawachi T, Tsuji M, Nakamura K. Choline and Betaine Intakes Are Not Associated with Cardiovascular Disease Mortality Risk in Japanese Men and Women. J Nutr. 2015 Aug;145(8):1787-92. doi: 10.3945/jn.114.209296. Epub 2015 Jun 10. PubMed PMID: 26063062.
9: Lever M, McEntyre CJ, George PM, Slow S, Elmslie JL, Lunt H, Chambers ST, Parry-Strong A, Krebs JD. Extreme urinary betaine losses in type 2 diabetes combined with bezafibrate treatment are associated with losses of dimethylglycine and choline but not with increased losses of other osmolytes. Cardiovasc Drugs Ther. 2014 Oct;28(5):459-68. doi: 10.1007/s10557-014-6542-9. PubMed PMID: 25060556.
10: Wang LJ, Zhang HW, Zhou JY, Liu Y, Yang Y, Chen XL, Zhu CH, Zheng RD, Ling WH, Zhu HL. Betaine attenuates hepatic steatosis by reducing methylation of the MTTP promoter and elevating genomic methylation in mice fed a high-fat diet. J Nutr Biochem. 2014 Mar;25(3):329-36. doi: 10.1016/j.jnutbio.2013.11.007. Epub 2013 Dec 3. PubMed PMID: 24456734.
11: Liebeke M, Bundy JG. Biochemical diversity of betaines in earthworms. Biochem Biophys Res Commun. 2013 Jan 25;430(4):1306-11. doi: 10.1016/j.bbrc.2012.12.049. Epub 2012 Dec 19. PubMed PMID: 23261439.
12: Hagar H, Al Malki W. Betaine supplementation protects against renal injury induced by cadmium intoxication in rats: role of oxidative stress and caspase-3. Environ Toxicol Pharmacol. 2014 Mar;37(2):803-11. doi: 10.1016/j.etap.2014.02.013. Epub 2014 Feb 23. PubMed PMID: 24632105.
13: Kempson SA, Vovor-Dassu K, Day C. Betaine transport in kidney and liver: use of betaine in liver injury. Cell Physiol Biochem. 2013;32(7):32-40. doi: 10.1159/000356622. Epub 2013 Dec 18. Review. PubMed PMID: 24429813.
14: Lee EJ, An D, Nguyen CT, Patil BS, Kim J, Yoo KS. Betalain and betaine composition of greenhouse- or field-produced beetroot ( Beta vulgaris L.) and inhibition of HepG2 cell proliferation. J Agric Food Chem. 2014 Feb 12;62(6):1324-31. doi: 10.1021/jf404648u. Epub 2014 Feb 3. PubMed PMID: 24467616.
15: Zheng P, Liu J, Mai S, Yuan Y, Wang Y, Dai G. Regulation of signal transducer and activator of transcription 3 and apoptotic pathways by betaine attenuates isoproterenol-induced acute myocardial injury in rats. Hum Exp Toxicol. 2015 May;34(5):538-47. doi: 10.1177/0960327114543936. Epub 2014 Jul 30. PubMed PMID: 25080425.
16: Dou X, Xia Y, Chen J, Qian Y, Li S, Zhang X, Song Z. Rectification of impaired adipose tissue methylation status and lipolytic response contributes to hepatoprotective effect of betaine in a mouse model of alcoholic liver disease. Br J Pharmacol. 2014 Sep;171(17):4073-86. doi: 10.1111/bph.12765. Epub 2014 Jul 2. PubMed PMID: 24819676; PubMed Central PMCID: PMC4243980.
17: Liu Y, Han F, Sun L, Lu J, Wang Q, Sugiyama K, Huang Z. [Betaine-enriched beet suppresses hyperhomocysteinemia induced by choline deficiency in rats]. Wei Sheng Yan Jiu. 2015 Mar;44(2):279-83. Chinese. PubMed PMID: 25997234.
18: Nakagawa Y, Takagi K, Genjima R, Koumoto K. Significance of anionic functional group in betaine-type metabolite analogs on the facilitation of enzyme reactions. Bioprocess Biosyst Eng. 2015 Sep;38(9):1811-7. doi: 10.1007/s00449-015-1422-7. Epub 2015 May 30. PubMed PMID: 26025639.
19: Fang S, Niu Y, Zhang W, Zhang Y, Yu L, Zhang Y, Li X. Liposome-like nanocapsules of dual drug-tailed betaine for cancer therapy. Int J Pharm. 2015 Sep 30;493(1-2):460-5. doi: 10.1016/j.ijpharm.2015.08.006. Epub 2015 Aug 6. PubMed PMID: 26256150.
20: Day CR, Kempson SA. Betaine chemistry, roles, and potential use in liver disease. Biochim Biophys Acta. 2016 Jun;1860(6):1098-106. doi: 10.1016/j.bbagen.2016.02.001. Epub 2016 Feb 2. Review. PubMed PMID: 26850693.
PubChem Compound 247
Last Modified Nov 11 2021
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